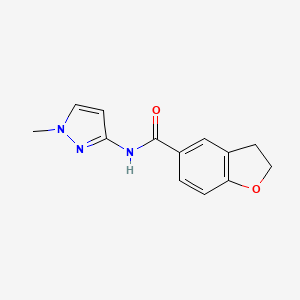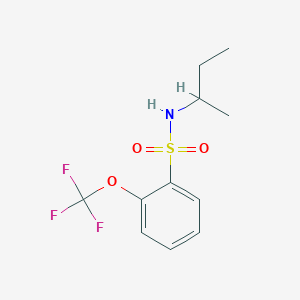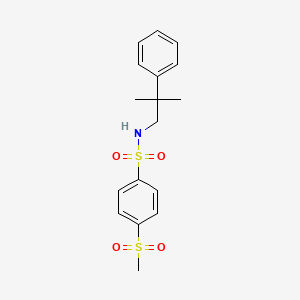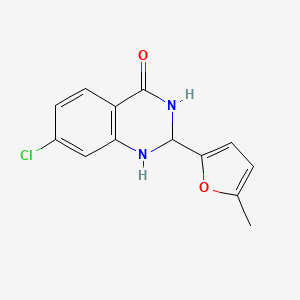
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as DMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPC is a pyridine derivative that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting specific enzymes involved in cancer cell growth. It has also been found to suppress the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is its relatively simple synthesis method, which allows it to be obtained in high yields. Another advantage is its potential as a candidate for cancer treatment and the treatment of inflammatory diseases.
However, there are also limitations to the use of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential for toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. One direction is the further study of its mechanism of action, which could lead to the development of more effective cancer treatments and anti-inflammatory agents.
Another direction is the study of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in combination with other drugs to enhance its efficacy and reduce potential toxicity. Additionally, the potential use of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in other fields, such as neurodegenerative diseases, could be explored.
Conclusion:
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and potential as a candidate for cancer treatment and the treatment of inflammatory diseases make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is synthesized using a specific method that involves the reaction of 3-pyridinecarboxaldehyde with 3-aminopyridine in the presence of methyl iodide. This reaction results in the formation of N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide as a yellow solid. The synthesis method is relatively simple, and N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to have several potential scientific research applications. One of the most significant applications is in the field of cancer research. N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been studied for its potential as an anti-inflammatory agent. It has been found to suppress the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
N,6-dimethyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-5-6-13(9-16-11)14(18)17(2)10-12-4-3-7-15-8-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBYPKJEWIJVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7526018.png)

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(3-methylphenyl)propan-1-one](/img/structure/B7526033.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(4-hydroxyphenyl)piperidin-1-yl]propan-1-one](/img/structure/B7526036.png)
![(1,5-Dimethylpyrrol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7526049.png)

![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)



![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
